Cas no 19396-83-9 (Bicyclo[2.2.1]heptane-2-carbaldehyde)

Bicyclo[2.2.1]heptane-2-carbaldehyde structure
19396-83-9 structure
Nome del prodotto:Bicyclo[2.2.1]heptane-2-carbaldehyde
Numero CAS:19396-83-9
MF:C8H12O
MW:124.180282592773
MDL:MFCD01318318
CID:192324
PubChem ID:86864

Bicyclo[2.2.1]heptane-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo(2.2.1)heptane-2-carbaldehyde
    • Bicyclo [2.2.1]heptane-2-carboxaldehyde
    • BICYCLO[2,2,1]HEPTANE-2-CARBOXALDEHYDE
    • 2-Formylbicyclo[2.2.1]heptane
    • 2-Norbornanecarbaldehyde
    • ART-CHEM-BB B014297
    • NORBORNANE-2-CARBOXALDEHYDE
    • bicyclo[2.2.1]heptane-2-carbaldehyde
    • NSC110584
    • NS00052804
    • Bicyclo[2.2.1]heptane-2-carboxaldehyde,(1R,2R,4S)-rel-
    • EINECS 243-025-4
    • norbornane-2-carbaldehyde
    • AKOS012322384
    • Bicyclo2,2,1heptane-2-carboxaldehyde
    • CS-0308677
    • bicyclo[2.2.1]heptane-2-carbaldehyde; norbornane-2-carboxaldehyde; 2-norbornyl ketone
    • 19396-83-9
    • SCHEMBL1066235
    • Z1079442802
    • 3574-55-8
    • AS-30547
    • 3574-54-7
    • 2-Formylnorbornane
    • MFCD01318318
    • NSC-110584
    • A880224
    • Bicyclo[2.2.1]heptane-2-carbaldehyde #
    • Bicyclo[2.2.1]heptane-2-carboxaldehyde
    • EN300-127179
    • Endo-norbornane-2-carboxaldehyde
    • DTXSID90941094
    • DS-002634
    • Bicyclo[2.2.1]heptane-2-carbaldehyde
    • MDL: MFCD01318318
    • Inchi: InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
    • Chiave InChI: UAQYREPFSVCDHT-UHFFFAOYSA-N
    • Sorrisi: O=CC1CC2CCC1C2

Proprietà calcolate

  • Massa esatta: 124.08886
  • Massa monoisotopica: 124.088815
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 131
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Densità: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 75-76 ºC (25 Torr)
  • Punto di infiammabilità: 58.1±11.2 ºC,
  • Indice di rifrazione: 1.4760
  • Solubilità: Molto leggermente solubile (0,55 g/l) (25°C),
  • PSA: 17.07

Bicyclo[2.2.1]heptane-2-carbaldehyde Informazioni sulla sicurezza

Bicyclo[2.2.1]heptane-2-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-127179-0.1g
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 93%
0.1g
$124.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8914-1G
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 95%
1g
¥ 1,128.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8914-10G
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 95%
10g
¥ 5,643.00 2023-04-06
eNovation Chemicals LLC
D509557-5g
Bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 97%
5g
$1398 2024-05-24
TRC
B789700-100mg
Bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9
100mg
$ 87.00 2023-04-18
Enamine
EN300-127179-10.0g
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 93%
10g
$1900.0 2023-06-08
Enamine
EN300-127179-0.5g
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 93%
0.5g
$331.0 2023-06-08
Enamine
EN300-127179-50mg
bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 93.0%
50mg
$84.0 2023-10-02
A2B Chem LLC
AD62431-5g
Bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 95%
5g
$1129.00 2024-04-20
Aaron
AR007SI3-1g
Bicyclo[2.2.1]heptane-2-carbaldehyde
19396-83-9 95%
1g
$231.00 2025-04-07

Bicyclo[2.2.1]heptane-2-carbaldehyde Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:19396-83-9)Bicyclo[2.2.1]heptane-2-carbaldehyde
A880224
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):202.0/709.0/2020.0